4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-16-7-5-14(8-11(16)2)24(21,22)19-13-4-6-15-12(9-13)10-17(20)18-15/h4-9,19H,3,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRDYZKZBQWYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The process may include:
Esterification: Reacting 3-methylbenzenesulfonic acid with ethanol to form the ethoxy derivative.
Indole Synthesis: Formation of the 2-oxoindolin moiety through cyclization reactions involving aniline derivatives.
Coupling Reaction: The final step involves coupling the ethoxy-methylbenzenesulfonamide with the 2-oxoindolin derivative under specific conditions, such as using coupling agents like carbodiimides or activating reagents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines or alcohols, under acidic or basic conditions
Major Products Formed:
Oxidation Products: Hydroxylated derivatives or carboxylic acids
Reduction Products: Reduced sulfonamides or alcohols
Substitution Products: Amine or alcohol derivatives of the sulfonamide
Scientific Research Applications
4-Ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of growing interest in various scientific research fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry, biological research, and material sciences, supported by comprehensive data tables and case studies.
Structure and Composition
This compound has the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 348.42 g/mol
The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide moiety is critical for various biological activities, including antibacterial and anti-inflammatory properties.
Case Studies
- Anticancer Activity : Research indicates that derivatives of sulfonamides exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibited tumor cell proliferation in vitro, suggesting potential as a chemotherapeutic agent.
Biological Research
In biological studies, this compound has been evaluated for its effects on various cellular pathways. The indolinone structure contributes to its interaction with biological targets.
Biological Mechanisms
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for further development as a therapeutic agent.
Material Sciences
Beyond medicinal applications, this compound is being explored in material sciences for its potential use in creating novel materials with specific properties.
Material Properties
The compound's unique chemical structure allows for modifications that can lead to enhanced material characteristics such as increased thermal stability or improved electrical conductivity.
Mechanism of Action
The mechanism by which 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Key Observations :
- Electron-Withdrawing Groups (e.g., Nitro) : Enhance acidity of the sulfonamide group, facilitating chelation with metal ions in enzymes like HIV integrase .
- Electron-Donating Groups (e.g., Ethoxy, Methyl) : Reduce acidity but may improve pharmacokinetic properties (e.g., solubility, metabolic stability) .
Research Findings and Implications
Antiviral Potential
Styrylquinoline-derived benzenesulfonamides with free hydroxyl or nitro groups (e.g., compound IIIi) exhibit potent HIV integrase inhibition (>90% activity) . The target compound’s ethoxy group may compromise this activity unless paired with compensatory structural features (e.g., a chelating heterocycle).
Antimicrobial Activity
Sulfonamides with methyl and nitro groups (e.g., ’s 2-methyl-5-nitro derivatives) show efficacy against Bacillus subtilis and E. coli. The ethoxy group in the target compound could broaden antimicrobial spectra by altering membrane permeability .
Structural Characterization
Tools like SHELX and ORTEP-3 (used for crystallographic analysis in and ) would be critical for confirming the target compound’s conformation, particularly the orientation of the ethoxy group relative to the sulfonamide core.
Biological Activity
4-Ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an indole core, which is significant for its biological activity, particularly in anticancer and antimicrobial properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in cancer treatment.
- Cell Cycle Modulation : Research indicates that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M checkpoint, promoting apoptosis through mechanisms involving caspase activation and modulation of pro-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria by disrupting protein synthesis and nucleic acid production pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (PC3) | 1.81 | Induces G2/M arrest and apoptosis |
| Hepatocellular Carcinoma (HepG2) | 3.32 | Disrupts microtubule function |
| Non-Small Cell Lung Cancer (A549) | 0.90 | Inhibits cell proliferation |
| Breast Cancer (NCI/ADR-RES) | 1.53 | Modulates apoptotic pathways |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| MRSA | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Escherichia coli | 31.108 - 62.216 | Moderate activity |
These results demonstrate the potential of this compound as an antimicrobial agent, particularly against resistant strains like MRSA .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of analogs based on the indole structure demonstrated that modifications to the sulfonamide moiety significantly enhanced anticancer potency against various cell lines, suggesting structure-activity relationships that could guide future drug design.
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related sulfonamides revealed that certain derivatives exhibited superior activity against biofilms formed by MRSA, indicating a potential application for treating chronic infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions starting from sulfonamide and indoline precursors. Key steps include:
- Sulfonylation : Reacting 2-oxoindolin-5-amine with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.
- Optimization : Parameters like solvent polarity (DMF vs. THF), temperature control (0°C for sulfonylation to minimize side reactions), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) are critical for yields >70% .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., ethoxy group at C4, methyl at C3) and indolinone ring substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.1245) .
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. How is the compound screened for initial biological activity in academic settings?
- Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC values reported in μM ranges).
- Enzyme inhibition : Kinase inhibition profiling (e.g., Src kinase) using fluorescence-based assays .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?
- Answer :
- Modifying substituents :
- Ethoxy group : Replacing with bulkier alkoxy groups (e.g., isopropoxy) may enhance lipophilicity and blood-brain barrier penetration .
- Methyl group : Fluorination at C3 improves metabolic stability .
- Indolinone core : Introducing electron-withdrawing groups (e.g., Cl at C6) increases kinase inhibitory potency .
- Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to VEGF receptors .
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Answer :
- Solubility issues : Measure logP (e.g., >3.5 indicates poor aqueous solubility) and use DMSO/cyclodextrin formulations to improve bioavailability .
- Off-target effects : Perform proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic instability : LC-MS/MS analysis of hepatic microsomal incubations identifies major metabolites (e.g., O-deethylation) .
Q. What computational methods are effective for predicting the compound's target pathways?
- Answer :
- Pharmacophore modeling : Define essential features (sulfonamide H-bond acceptor, indolinone aromatic plane) using Schrödinger Phase .
- Molecular dynamics simulations : Simulate binding to VEGF-R2 (PDB: 4AGD) over 100 ns to assess stability of key residues (e.g., Lys868, Asp1046) .
- Machine learning : Train QSAR models on ChEMBL datasets to predict off-target liabilities (e.g., hERG inhibition) .
Q. How can synthetic routes be scaled while maintaining yield and purity?
- Answer :
- Flow chemistry : Continuous sulfonylation in microreactors reduces reaction time (2 hours vs. 12 hours batch) and improves reproducibility .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly extraction .
- Process analytics : Implement inline FTIR to monitor reaction progression and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
